molecular formula C13H27NS B13332538 N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine

Katalognummer: B13332538
Molekulargewicht: 229.43 g/mol
InChI-Schlüssel: OZPJLRLFFLOBJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly notable for its sterically hindered amine motif, which makes it a valuable component in the preparation of drug candidates and other complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves bulk custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered impurities, ensuring a consistent supply for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced sulfur compounds.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to bind selectively to certain enzymes or receptors, inhibiting their activity or modulating their function. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique sterically hindered amine motif, which provides distinct chemical reactivity and selectivity. This makes it particularly valuable in the synthesis of complex organic molecules and drug candidates, where such properties are highly desirable.

Eigenschaften

Molekularformel

C13H27NS

Molekulargewicht

229.43 g/mol

IUPAC-Name

N-(2,4,4-trimethylpentan-2-yl)thian-3-amine

InChI

InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-7-6-8-15-9-11/h11,14H,6-10H2,1-5H3

InChI-Schlüssel

OZPJLRLFFLOBJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)NC1CCCSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.